
3-(3-Fluorobenzamido)-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Fluorobenzamido)-3-methylbutanoic acid is an organic compound that features a fluorobenzamide group attached to a methylbutanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorobenzamido)-3-methylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzoic acid and 3-methylbutanoic acid.
Amidation Reaction: The 3-fluorobenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. This step is carried out under anhydrous conditions to prevent hydrolysis.
Coupling Reaction: The acid chloride is then reacted with 3-methylbutanoic acid in the presence of a base such as triethylamine (TEA) to form the desired amide bond, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.
化学反応の分析
Types of Reactions
3-(3-Fluorobenzamido)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, in the presence of a catalyst or under elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted benzamides.
科学的研究の応用
3-(3-Fluorobenzamido)-3-methylbutanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Material Science: It is utilized in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Industry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 3-(3-Fluorobenzamido)-3-methylbutanoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The fluorobenzamide group enhances binding affinity through hydrophobic interactions and hydrogen bonding with the enzyme’s active site residues.
類似化合物との比較
Similar Compounds
3-(3-Chlorobenzamido)-3-methylbutanoic acid: Similar structure but with a chlorine atom instead of fluorine.
3-(3-Bromobenzamido)-3-methylbutanoic acid: Similar structure but with a bromine atom instead of fluorine.
3-(3-Iodobenzamido)-3-methylbutanoic acid: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
3-(3-Fluorobenzamido)-3-methylbutanoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and binding affinity. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, making this compound particularly valuable in drug design and development.
特性
IUPAC Name |
3-[(3-fluorobenzoyl)amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-12(2,7-10(15)16)14-11(17)8-4-3-5-9(13)6-8/h3-6H,7H2,1-2H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLVFLKHUNGJFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)NC(=O)C1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide](/img/structure/B6620953.png)
![1-(2-Methoxyethyl)-3-[1-(4-methoxyphenyl)piperidin-4-yl]-1-methylurea](/img/structure/B6620955.png)
![N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-4-pyrrol-1-ylbenzamide](/img/structure/B6620957.png)
![N-[3-(1,2,4-triazol-1-yl)butan-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B6620963.png)
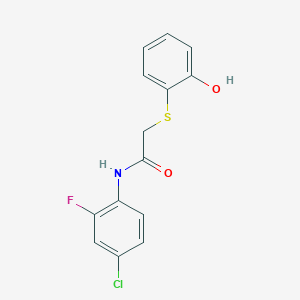
![(2,5-Dimethylphenyl)-[3-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B6620973.png)
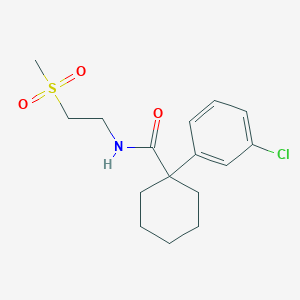
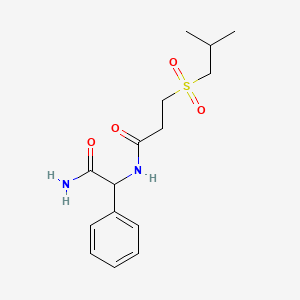
![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B6620998.png)
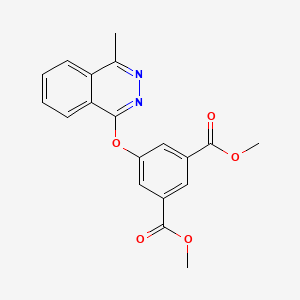
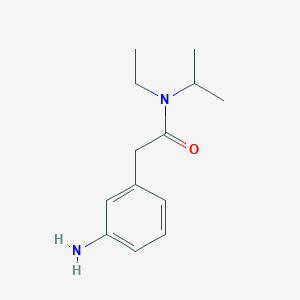
![1-[(2-Chloro-4-fluorophenyl)methyl]-2-propylimidazole](/img/structure/B6621020.png)
![N-[[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1,3-thiazol-2-amine](/img/structure/B6621041.png)
![1-[1-(2-Methoxyethyl)pyrazol-4-yl]-3-[2-(1-phenyltriazol-4-yl)propan-2-yl]urea](/img/structure/B6621045.png)
